molecular formula C15H21NO4 B8135917 Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B8135917
M. Wt: 279.33 g/mol
InChI Key: LHBYVPLPLFCESM-UHFFFAOYSA-N
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Description

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound with the molecular formula C15H21NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(1-aminoethyl)benzoic acid.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amine.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Yields 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid.

    Deprotection: Yields 3-(1-aminoethyl)benzoic acid.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its reactivity as an ester and a protected amine. The ester group can undergo hydrolysis, while the Boc-protected amine can be deprotected to reveal the free amine. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1-aminoethyl)benzoate: Similar structure but lacks the Boc protecting group.

    Methyl 3-(1-((tert-butoxycarbonyl)amino)propyl)benzoate: Similar structure with a propyl chain instead of an ethyl chain.

    Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate: Similar structure with the Boc-protected amine at the para position.

Uniqueness

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its specific combination of functional groups, which provide both stability and reactivity. The presence of the Boc protecting group allows for selective deprotection, making it a valuable intermediate in multi-step organic syntheses .

Properties

IUPAC Name

methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBYVPLPLFCESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-(3-bromophenyl)ethylcarbamate (300 mg, 1 mmol) in methanol (10 mL) was added [1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride, 1:1 complex with dichloromethane (146 mg, 0.2 mmol) then triethylamine (0.28 mL, 2 mmol). The mixture was evacuated and backfilled with carbon monoxide four times and was then heated to reflux and stirred under an atmosphere of carbon monoxide for 17 hours. After this time the mixture was filtered through Celite to give a brown solid which was purified by flash chromatography (silica, ethyl acetate/hexanes) to give methyl 3-{1-[(tert-butoxycarbonyl)amino]ethyl}benzoate (210 mg, 75%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two

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